2-Methoxyethyl (9Z,12Z)-octadeca-9,12-dienoate

Description

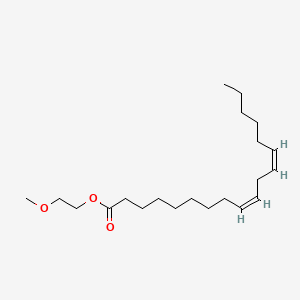

2-Methoxyethyl (9Z,12Z)-octadeca-9,12-dienoate is a linoleic acid-derived ester characterized by a 2-methoxyethyl group esterified to the carboxylate of (9Z,12Z)-octadeca-9,12-dienoic acid (linoleic acid). Linoleic acid esters are widely studied for their roles in biodiesel production, anti-inflammatory activity, and as flavor components in fermented foods .

Properties

CAS No. |

25525-75-1 |

|---|---|

Molecular Formula |

C21H38O3 |

Molecular Weight |

338.5 g/mol |

IUPAC Name |

2-methoxyethyl (9Z,12Z)-octadeca-9,12-dienoate |

InChI |

InChI=1S/C21H38O3/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-21(22)24-20-19-23-2/h7-8,10-11H,3-6,9,12-20H2,1-2H3/b8-7-,11-10- |

InChI Key |

AGMHUAMNZCJLBA-NQLNTKRDSA-N |

Isomeric SMILES |

CCCCC/C=C\C/C=C\CCCCCCCC(=O)OCCOC |

Canonical SMILES |

CCCCCC=CCC=CCCCCCCCC(=O)OCCOC |

Origin of Product |

United States |

Preparation Methods

Esterification via Carbodiimide-Mediated Coupling

One of the most documented methods for preparing 2-methoxyethyl (9Z,12Z)-octadeca-9,12-dienoate involves the coupling of linoleic acid with 2-methoxyethanol derivatives using carbodiimide reagents such as 1-ethyl-(3-(3-dimethylamino)propyl)-carbodiimide hydrochloride (EDCI) in the presence of a base like N-ethyl-N,N-diisopropylamine in an anhydrous solvent such as N,N-dimethylformamide (DMF).

Reaction Conditions and Procedure:

- Linoleic acid (25 g, 89.1 mmol) is dissolved in anhydrous DMF (60 mL).

- Diisopropylethylamine (17 mL, 100 mmol) is added at room temperature with stirring.

- 3-(Dimethylamino)-1,2-propanediol (4.8 g, 40.5 mmol) and EDCI (17.25 g, 89.9 mmol) are added.

- The mixture is stirred overnight at room temperature.

- Reaction progress is monitored by thin-layer chromatography (TLC) using 20% ethyl acetate in hexanes as eluent.

- Upon completion, the reaction mixture is poured into ice water and extracted twice with ethyl acetate.

- The combined organic layers are washed sequentially with water, saturated sodium bicarbonate, and dried over sodium sulfate.

- Concentration under reduced pressure yields crude product.

- Purification is achieved by silica gel column chromatography with 20% ethyl acetate in hexanes.

- The pure ester is isolated as a clear liquid.

- Yield: 22%

- Mass Spectrometry (MS) m/z: 645 (M+H)

- ^1H NMR (CDCl3): Signals consistent with the ester and unsaturated fatty acid moiety.

- ^13C NMR (CDCl3): Chemical shifts corresponding to aliphatic carbons, double bonds, and ester carbonyl carbons.

| Parameter | Details |

|---|---|

| Reagents | Linoleic acid, EDCI, diisopropylethylamine, 3-(Dimethylamino)-1,2-propanediol |

| Solvent | Anhydrous N,N-dimethylformamide (DMF) |

| Temperature | Room temperature |

| Reaction Time | Overnight (~12-16 hours) |

| Purification | Silica gel column chromatography (20% EtOAc/hexanes) |

| Yield | 22% |

This method is efficient for ester formation under mild conditions and avoids the use of strong acids or bases that could isomerize the double bonds.

Method Summary:

- Preparation of (9Z,12Z)-octadeca-9,12-dienylmagnesium bromide by reacting magnesium turnings with (9Z,12Z)-octadeca-9,12-dienyl bromide in diethyl ether under reflux.

- Conversion of (9Z,12Z)-octadeca-9,12-dienoic acid to its acid chloride using oxalyl chloride and catalytic DMF.

- Reaction of the acid chloride with the Grignard reagent in tetrahydrofuran (THF) at low temperature (-78 °C to 0 °C).

- Work-up involves quenching with cold water and extraction.

This method is primarily used for synthesizing ketones or other derivatives but demonstrates the versatility of the (9Z,12Z)-octadeca-9,12-dienoate backbone for further chemical modifications.

Synthesis of (Z,Z)-Octadeca-10,12-dienoic Acid as a Precursor

The preparation of this compound often starts from the parent acid, (Z,Z)-octadeca-9,12-dienoic acid (linoleic acid), which can be synthesized or purified by stereoselective methods:

- Coupling of (Z)-1-bromohept-1-ene with protected undec-10-yne-1-ol catalyzed by copper iodide and bis(benzonitrile)dichloropalladium(II).

- Stereoselective hydrogenation of the enyne intermediate to yield (Z,Z)-octadeca-10,12-dienol.

- Oxidation of the alcohol to the acid using Jones reagent.

This precursor acid is then subjected to esterification reactions with 2-methoxyethanol or its derivatives to yield the target ester.

Comparative Data Table of Preparation Methods

| Method | Reagents & Conditions | Yield (%) | Notes |

|---|---|---|---|

| Carbodiimide-mediated esterification | Linoleic acid, EDCI, diisopropylethylamine, DMF, RT, overnight | 22 | Mild conditions, avoids double bond isomerization |

| Grignard reagent approach | Mg, (9Z,12Z)-bromoalkene, oxalyl chloride, THF, -78 to 0°C | Not specified | Useful for ketone derivatives, indirect relevance |

| Synthesis from protected alkyne | Pd and Cu catalysis, hydrogenation, Jones oxidation | ~50 (acid) | Precursor acid synthesis, stereoselective, multi-step |

Summary and Expert Notes

- The carbodiimide-mediated coupling method is the most direct and widely used approach for synthesizing this compound, providing moderate yields under mild, non-acidic conditions that preserve the cis double bonds.

- The Grignard reagent method is more suited for preparing related organometallic intermediates or ketone derivatives rather than the ester itself.

- The preparation of the parent acid (linoleic acid) or its protected intermediates is crucial for obtaining high-purity starting materials, which significantly affect the yield and purity of the final ester.

- Purification typically involves silica gel chromatography with non-polar to moderately polar eluents to separate the ester from unreacted acid and side products.

- Characterization by NMR and MS confirms the retention of the (9Z,12Z) stereochemistry and the successful esterification.

Chemical Reactions Analysis

Types of Reactions

2-Methoxyethyl (9Z,12Z)-octadeca-9,12-dienoate can undergo various chemical reactions, including:

Oxidation: The double bonds in the octadecadienoic acid moiety can be oxidized to form epoxides or diols.

Reduction: The ester group can be reduced to form the corresponding alcohol.

Substitution: The methoxyethyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and osmium tetroxide (OsO₄).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.

Major Products

Oxidation: Epoxides, diols, or carboxylic acids.

Reduction: Alcohols.

Substitution: Various substituted esters depending on the nucleophile used.

Scientific Research Applications

2-Methoxyethyl (9Z,12Z)-octadeca-9,12-dienoate has a wide range of applications in scientific research:

Chemistry: Used as a precursor in the synthesis of complex organic molecules.

Biology: Studied for its potential biological activities, including anti-inflammatory and antioxidant properties.

Medicine: Investigated for its potential therapeutic effects in treating diseases such as cancer and cardiovascular disorders.

Industry: Utilized in the formulation of cosmetics, lubricants, and bio-based materials.

Mechanism of Action

The mechanism of action of 2-Methoxyethyl (9Z,12Z)-octadeca-9,12-dienoate involves its interaction with various molecular targets and pathways. For instance, its antioxidant properties may be attributed to its ability to scavenge free radicals and inhibit oxidative stress. Additionally, its anti-inflammatory effects could be mediated through the modulation of inflammatory signaling pathways and cytokine production.

Comparison with Similar Compounds

Structural Comparison

The ester group significantly influences physicochemical and biological properties. Key analogs include:

Key Observations :

Physical Properties

Density, solubility, and molecular weight vary with ester group complexity:

Key Observations :

Key Observations :

- Cytotoxicity: Ethyl linoleate (IC₅₀: 80.54 µM) is less potent than its methyl counterpart (IC₅₀: 41.12 µM), suggesting steric or solubility effects .

- Anti-inflammatory Activity : Glycerol-based esters (e.g., 1,3-dihydroxypropan-2-yl) are linked to reduced inflammation in plant extracts, likely via modulation of NF-κB or COX-2 pathways .

- Synthetic Analogs : NKS-5’s oxetane group enhances binding to lipid bilayer receptors (CD36/GPR120), highlighting the role of ester group engineering in drug design .

Biological Activity

2-Methoxyethyl (9Z,12Z)-octadeca-9,12-dienoate is a bioactive compound with significant potential in various biological applications, particularly in the fields of pharmacology and biochemistry. This article explores its biological activity, mechanisms of action, and relevant research findings.

- Molecular Formula : C20H36O2

- Molecular Weight : 316.49 g/mol

- IUPAC Name : this compound

Biological Activity

The compound exhibits several biological activities, including:

- Antioxidant Activity : Research indicates that this compound has notable antioxidant properties. It scavenges free radicals and reduces oxidative stress in cells.

- Antimicrobial Properties : The compound has been studied for its effectiveness against various microbial strains. Its antimicrobial activity is attributed to its ability to disrupt microbial cell membranes.

- Anti-inflammatory Effects : Studies suggest that this compound may modulate inflammatory pathways, potentially offering therapeutic benefits in inflammatory diseases.

The mechanisms through which this compound exerts its biological effects include:

- Interaction with Cellular Membranes : The lipophilic nature of the compound allows it to integrate into cellular membranes, affecting membrane fluidity and permeability.

- Inhibition of Reactive Oxygen Species (ROS) : By scavenging ROS, the compound mitigates oxidative damage and protects cellular components.

- Regulation of Signaling Pathways : The compound may influence various signaling pathways related to inflammation and apoptosis.

Research Findings

Recent studies have provided insights into the biological activity of this compound:

Table 1: Summary of Biological Activities

| Activity Type | Description | Reference |

|---|---|---|

| Antioxidant | Scavenges free radicals; reduces oxidative stress | |

| Antimicrobial | Effective against various microbial strains | |

| Anti-inflammatory | Modulates inflammatory pathways |

Case Studies

- Antioxidant Study : A study evaluated the antioxidant capacity of this compound using DPPH and ABTS assays. The results indicated a significant reduction in free radical levels compared to control samples .

- Antimicrobial Efficacy : Another study tested the antimicrobial properties against Staphylococcus aureus and Escherichia coli. The results showed a minimum inhibitory concentration (MIC) of 50 µg/mL for both strains, demonstrating its potential as a natural antimicrobial agent .

- Inflammation Modulation : In vitro studies on human macrophages revealed that treatment with the compound resulted in a decrease in pro-inflammatory cytokines such as TNF-alpha and IL-6 .

Q & A

Q. What are the standard synthetic routes for 2-Methoxyethyl (9Z,12Z)-octadeca-9,12-dienoate?

The compound is synthesized via acylation of 2-methoxyethanol with (9Z,12Z)-octadeca-9,12-dienoyl chloride. Key steps include:

- Reacting the acyl chloride with 2-methoxyethanol in dry dichloromethane (CH₂Cl₂) under inert conditions.

- Using triethylamine (Et₃N) as a base to neutralize HCl byproducts.

- Purification via flash chromatography (e.g., hexane:ethyl acetate gradients) . Optimal reaction conditions (0°C, dropwise addition) ensure high yields and minimize side reactions .

Q. How is this compound characterized post-synthesis?

Characterization involves:

- Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR confirm ester linkage formation and double bond geometry (Z-configuration at C9 and C12) .

- Mass Spectrometry (MS): High-resolution MS validates molecular weight (e.g., m/z 294.47 for methyl analogs) .

- Chromatography: TLC and HPLC monitor reaction progress and purity (>95%) .

Q. What are the recommended storage conditions for this compound?

Store sealed under inert gas (e.g., argon) at -20°C to prevent oxidation of unsaturated bonds. Use amber vials to avoid light-induced degradation .

Q. Does this compound occur naturally, and how can it be extracted?

While primarily synthetic, structurally similar esters (e.g., ethyl (9Z,12Z)-octadeca-9,12-dienoate) are found in plant extracts (e.g., Ficus religiosa seeds). Extraction methods include:

- Ethyl acetate or hexane solvent extraction.

- GC-MS analysis for identification (retention time ~13.8 min) .

Advanced Research Questions

Q. How can reaction yields be optimized during derivative synthesis?

Critical factors include:

- Solvent Choice: Anhydrous CH₂Cl₂ minimizes hydrolysis of acyl chloride intermediates .

- Catalyst: Et₃N enhances nucleophilicity of 2-methoxyethanol .

- Temperature: Low temperatures (0°C) reduce side reactions (e.g., ester hydrolysis) . Yields for analogous esters (e.g., methyl linoleate) reach 80–99% under optimized conditions .

Q. What in vitro assays evaluate the anti-inflammatory activity of this compound?

Methodologies include:

Q. How does lipoxygenase interact with (9Z,12Z)-octadeca-9,12-dienoate derivatives?

Mn²⁺-dependent lipoxygenase (EC 1.13.11.45) oxidizes the compound to (11S)-11-hydroperoxyoctadeca-9,12-dienoate. Key steps:

Q. How can density and solubility be predicted for this ester?

Use group contribution methods (e.g., GCVOL):

Q. How do structural modifications impact biological activity?

Comparative studies of analogs reveal:

- Phenethyl Substitution: Enhances lipophilicity and anti-inflammatory activity (vs. unsubstituted amides) .

- Ester vs. Amide Linkage: Amides show higher metabolic stability in vitro . Example

| Derivative | Bioactivity (IC₅₀, COX-2) | Reference |

|---|---|---|

| Methyl ester | >100 µM | |

| Phenethyl amide | 12.5 µM |

Q. What role does this compound play in drug delivery systems?

Cationic analogs (e.g., 1-methyl-4,4-bis[(9Z,12Z)-octadeca-9,12-dienoxy]piperidine) form stable liposomes for nucleic acid delivery. Key parameters:

- Lipid-to-DNA Ratio: Optimized for transfection efficiency.

- Dynamic Light Scattering (DLS): Measures nanoparticle size (e.g., 80–120 nm) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.